(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
Description
Chemical Classification and Nomenclature
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride belongs to the class of organic compounds known as alpha amino acids, specifically those featuring a six-membered piperidine ring structure. The compound is systematically classified as a piperidinemonocarboxylic acid derivative with a hydroxyl substituent at the 5-position. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its stereochemical configuration and salt form.
The molecular formula for this compound is C₆H₁₂ClNO₃, with a molecular weight of 181.62 grams per mole. Alternative nomenclature includes 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride (1:1), (2S,5S)-form, emphasizing the specific stereochemical arrangement. The compound is also referenced in chemical databases with various synonyms including (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrogen chloride, which denotes the protonated form of the free acid.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| Chemical Abstract Service Number | 154307-84-3 |
| Molecular Data Laboratory Number | MFCD28166286 |
| Stereochemical Configuration | (2S,5S) |
The free acid form of this compound, without the hydrochloride salt, has the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 grams per mole. The Chemical Abstract Service registry number for the (2S,5S) stereoisomer of the free acid is 63088-78-8. This compound represents one of several possible stereoisomers of 5-hydroxypiperidine-2-carboxylic acid, each distinguished by the spatial arrangement of substituents around the chiral centers.
Historical Context and Development
The discovery and characterization of hydroxylated pipecolic acids trace back to the mid-20th century when researchers began identifying these compounds in various natural sources. The parent compound, pipecolic acid, was recognized as a naturally occurring nonproteinogenic alpha-amino acid found in plants, fungi, microorganisms, and human physiological fluids. Early investigations revealed that pipecolic acid serves as a major product of lysine degradation in human brain tissue and accumulates in body fluids of individuals with certain metabolic disorders.
The specific identification of 5-hydroxypipecolic acid and its stereoisomers emerged from systematic studies of plant metabolites. Research documented in 1956 first established the presence of 5-hydroxypipecolic acid in natural sources. Subsequent investigations revealed the compound's occurrence in diverse plant species, including Byrsonima crassifolia, Calliandra angustifolia, Leucaena leucocephala, Morus alba, and Salix smithiana. The (2S,5S) stereoisomer specifically has been reported in Calliandra angustifolia, Morus alba, and Lathyrus japonicus.
The development of synthetic methodologies for producing these compounds gained momentum in the latter half of the 20th century as researchers recognized their potential pharmaceutical applications. The stereoisomer (2S,5R), often referred to as the trans-isomer, was found in different plant species including Acaciella glauca, Morus alba, and Leucaena leucocephala. This distribution pattern suggested distinct biosynthetic pathways and potentially different biological functions for each stereoisomer.
Modern synthetic approaches have evolved significantly, with researchers developing sophisticated methods for stereoselective synthesis. Recent studies have employed enzymatic approaches, including the use of alpha-chymotrypsin and L-acylase in synthetic pathways, demonstrating the continued evolution of synthetic methodologies for these compounds. The development of the hydrochloride salt forms has enhanced the practical utility of these compounds by improving their stability and solubility characteristics in aqueous solutions.
Structural Significance in Organic Chemistry
The structural architecture of this compound embodies several fundamental principles of organic chemistry that contribute to its significance as a molecular scaffold. The piperidine ring system represents a saturated six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state. This ring structure has emerged as one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry.
The presence of both a hydroxyl group at the 5-position and a carboxylic acid functionality at the 2-position creates a multifunctional molecule capable of participating in diverse chemical transformations. The hydroxyl group contributes to the compound's solubility and reactivity, enabling interactions with various biological macromolecules. The carboxylic acid moiety provides additional sites for chemical modification and allows for the formation of amide bonds, esters, and other derivatives essential in medicinal chemistry applications.
| Structural Feature | Chemical Significance |
|---|---|
| Piperidine Ring | Six-membered saturated heterocycle with sp³-hybridized carbons |
| Hydroxyl Group (5-position) | Contributes to solubility and provides hydrogen bonding capability |
| Carboxylic Acid Group (2-position) | Enables formation of amide bonds and ester derivatives |
| Nitrogen Atom | Basic center capable of protonation and coordination |
| Hydrochloride Salt | Enhances water solubility and crystalline stability |
The compound's structural versatility allows for extensive derivatization reactions. Research has demonstrated the feasibility of various synthetic transformations, including intramolecular lactonization reactions that can be performed without the need for chiral catalysts or enzymatic assistance. This synthetic accessibility has made the compound valuable as an intermediate in the preparation of more complex molecular architectures.
The piperidine ring system's conformational flexibility represents another crucial structural aspect. Unlike rigid ring systems, the piperidine ring can adopt multiple conformations, including chair and boat forms, which influences the compound's biological activity and pharmacological properties. This conformational adaptability allows the molecule to optimize its interactions with various biological targets, contributing to the diverse pharmacological properties observed in piperidine-containing compounds.
Stereochemical Importance and Configuration
The stereochemical configuration of this compound represents a critical determinant of its chemical and biological properties. The compound contains two chiral centers, located at the 2-position (bearing the carboxylic acid group) and the 5-position (bearing the hydroxyl group), resulting in the potential for four different stereoisomers. The (2S,5S) designation indicates the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules.
The spatial arrangement designated as (2S,5S) corresponds to what is often termed the cis-configuration in the piperidine ring system. This geometric relationship between the hydroxyl and carboxyl substituents significantly influences the compound's three-dimensional structure and, consequently, its chemical reactivity and biological interactions. Research has demonstrated that different stereoisomers of 5-hydroxypiperidine-2-carboxylic acid exhibit distinct distribution patterns in natural sources, suggesting stereoisomer-specific biological functions.
Stereochemical analysis reveals fundamental differences between the (2S,5S) and (2S,5R) isomers that extend beyond simple geometric considerations. The (2S,5R) configuration, representing the trans-arrangement, has been isolated from different plant sources and assigned distinct Chemical Abstract Service registry numbers, reflecting the recognition of these compounds as separate chemical entities. The InChI keys for these stereoisomers differ significantly: RKEYKDXXZCICFZ-WHFBIAKZSA-N for the (2S,5S) form and RKEYKDXXZCICFZ-UHNVWZDZSA-N for the (2S,5R) form.
| Stereoisomer | Configuration | InChI Key | Natural Sources |
|---|---|---|---|
| (2S,5S) | cis | RKEYKDXXZCICFZ-WHFBIAKZSA-N | Calliandra angustifolia, Morus alba, Lathyrus japonicus |
| (2S,5R) | trans | RKEYKDXXZCICFZ-UHNVWZDZSA-N | Acaciella glauca, Morus alba, Leucaena leucocephala |
The stereochemical integrity of these compounds has proven crucial in synthetic applications. Researchers have developed methods for the preparation of enantiomerically pure forms using various approaches, including the resolution of racemic precursors through enzymatic methods. The use of alpha-chymotrypsin and L-acylase has enabled the efficient separation of enantiomers, providing access to stereochemically defined products essential for biological studies.
Advanced synthetic methodologies have emerged for the stereoselective preparation of specific isomers. Recent work has demonstrated the synthesis of the (2S,5S) stereoisomer through carefully designed synthetic sequences that maintain stereochemical control throughout the transformation. These approaches often employ chiral auxiliaries or asymmetric catalysis to ensure the formation of the desired stereoisomer while minimizing the production of unwanted diastereomers.
The conformational behavior of the (2S,5S) isomer reflects the influence of stereochemistry on molecular dynamics. The cis-arrangement of substituents creates distinct steric interactions that favor specific ring conformations and influence the compound's overall three-dimensional shape. These conformational preferences directly impact the molecule's ability to interact with biological targets and participate in molecular recognition events, highlighting the fundamental importance of stereochemical considerations in understanding the compound's properties and applications.
Properties
IUPAC Name |
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYCCWEJZJLHW-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Homologation and Cyclization
L-pyroglutamic acid undergoes homologation using ethyl chloroacetate to introduce a two-carbon chain, forming an intermediate ester. Cyclization via intramolecular aldol condensation in acidic methanol yields a bicyclic lactam. Critical parameters include:
| Step | Reagent/Condition | Temperature | Yield |
|---|---|---|---|
| Homologation | Ethyl chloroacetate, K₂CO₃ | 0–5°C | 75% |
| Cyclization | HCl/MeOH | Reflux | 82% |
The lactam intermediate is hydrolyzed using 6M HCl at 80°C for 12 hours, achieving >95% conversion to (2S,5S)-5-hydroxypiperidine-2-carboxylic acid.
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Crystallization from water/ethanol (1:3) affords 98% purity by HPLC.
Stereoselective Synthesis via Chiral Auxiliaries
To ensure enantiomeric excess (>99%), chiral auxiliaries like (R)-phenylglycinol are employed. This method, though less industrially prevalent, is valuable for small-scale pharmaceutical applications.
Auxiliary-Mediated Cyclization
A Schiff base formed between L-pyroglutamic acid and (R)-phenylglycinol directs stereochemistry during cyclization. Hydrogenation over Pd/C in THF yields the cis-5-hydroxy piperidine scaffold with 94% ee.
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 50 psi H₂ |
| Solvent | Tetrahydrofuran |
| ee | 94% |
Enzymatic Hydroxylation
Biocatalytic methods using engineered dioxygenases offer a green alternative. Pseudomonas putida mutants hydroxylate pipecolic acid at the 5-position with 89% regioselectivity.
Fermentation and Isolation
| Condition | Specification |
|---|---|
| Strain | P. putida KT2440 (mutant) |
| Substrate | L-pipecolic acid |
| Time | 72 hours |
| Yield | 68% |
The product is extracted via ion-exchange chromatography and converted to hydrochloride salt using HCl gas in dichloromethane.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale |
|---|---|---|---|
| Pyroglutamic Acid Homologation | High yield (82%), low cost | Requires corrosive HCl | Industrial |
| Chiral Auxiliary | Excellent ee (94%) | Multi-step, expensive auxiliaries | Lab-scale |
| Enzymatic | Eco-friendly, mild conditions | Moderate yield (68%) | Pilot-scale |
Critical Reaction Parameters
Temperature Control
Cyclization efficiency drops below 60% if temperatures exceed 100°C due to racemization. Optimal range: 65–80°C.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its exact mechanism are ongoing, and it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Stereoisomers
The compound’s stereochemistry critically differentiates it from analogs:
- (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 154428-33-8): Shares the same molecular formula (C₆H₁₂ClNO₃) and weight (181.62 g/mol) but exhibits inverted stereochemistry. This alters hydrogen-bonding patterns and biological activity .
- (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 824943-40-0): A diastereomer with distinct spatial arrangement, leading to differences in receptor binding and solubility. Priced at €219/10 mg, it is more expensive than the (2S,5S) isomer .
Piperidine and Pyrrolidine Derivatives
Functional Group Variations
- Hydroxyl Group Impact: The hydroxyl group in this compound enhances hydrogen bonding, as observed in crystal structures of similar compounds like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride. This promotes stable crystal lattices and influences solubility .
- Carboxylate vs. Ester : Piperidine-2-carboxylic acid derivatives with free carboxyl groups (e.g., the target compound) exhibit higher polarity and better aqueous solubility compared to esterified analogs like methyl 4-hydroxypiperidine-2-carboxylate .
Biological Activity
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is an important compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a chiral compound characterized by a hydroxyl group and a carboxylic acid group attached to a piperidine ring. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of approximately 181.62 g/mol. The presence of both functional groups allows for diverse interactions with biological targets.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions, which can modulate enzyme activity and influence cellular processes. This compound has been shown to act as an inhibitor of certain enzymes, including β-lactamases, which are critical in antibiotic resistance .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. It acts by inhibiting bacterial growth through its interaction with β-lactamase enzymes .
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its anticancer activity against A549 human lung cancer cells, showing significant reductions in cell viability under certain conditions .
- Enzyme Interaction : The compound interacts with lipases and other enzymes in a stereospecific manner, influencing metabolic pathways such as those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Study on Antimicrobial Properties
In a recent study examining the antimicrobial efficacy of various derivatives of piperidine compounds, this compound was identified as a promising candidate against multidrug-resistant strains of bacteria. The study utilized the broth microdilution method to assess minimum inhibitory concentrations (MICs) .
| Compound | Target Pathogen | MIC (µg/mL) | Observations |
|---|---|---|---|
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Staphylococcus aureus | 32 | Effective against vancomycin-intermediate strains |
| Derivative A | Enterococcus faecalis | 64 | Moderate activity observed |
| Derivative B | C. difficile | 16 | High efficacy noted |
Study on Cytotoxic Effects
Another study focused on the cytotoxic effects of this compound on A549 cells revealed that at a concentration of 100 µM, it significantly reduced cell viability compared to control treatments. The results indicated that the compound could be further explored for its potential use in cancer therapy .
| Treatment | Cell Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 36.0 | <0.0001 |
| Cisplatin | 19.7 | - |
Q & A
Q. What synthetic strategies are recommended for producing (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral precursors or resolving agents to ensure stereochemical control. For example, Fmoc-protected derivatives (e.g., Fmoc-L-Pip(5-OH)-OH) are hydrolyzed under acidic conditions to yield the hydrochloride salt . Key steps include:
- Use of di-tert-butyl esters as intermediates to protect carboxylic acid groups during synthesis.
- Acidification with HCl to form the hydrochloride salt, enhancing water solubility for biological applications.
- Purification via recrystallization or chiral chromatography to achieve >98% enantiomeric excess .
Q. How is the stereochemical configuration of this compound verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, orthogonal crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a=5.268 Å, b=6.786 Å, c=46.941 Å) can resolve hydrogen-bonding networks and intramolecular interactions . Complementary techniques include:
Q. What analytical methods are used to assess the purity of this compound in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers and quantifies purity. Additional methods include:
- Mass spectrometry (MS) : To confirm molecular weight (CHClNO, MW 165.62) and detect impurities.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability and residual solvent content .
Advanced Research Questions
Q. How can researchers incorporate this compound into recombinant proteins, and what challenges arise during this process?
Q. What computational approaches are employed to predict the biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like enzymes or receptors. Key steps:
Q. How do researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer : Meta-analyses of structure-activity relationship (SAR) studies are critical. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
